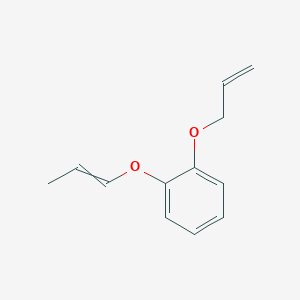

Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-

CAS No.:

Cat. No.: VC16822501

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O2 |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 1-prop-1-enoxy-2-prop-2-enoxybenzene |

| Standard InChI | InChI=1S/C12H14O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8,10H,1,9H2,2H3 |

| Standard InChI Key | VSSSZJKGRNGBSM-UHFFFAOYSA-N |

| Canonical SMILES | CC=COC1=CC=CC=C1OCC=C |

Introduction

Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)- is a compound that, despite its complex name, does not appear to be widely documented in the available literature. This article aims to provide an overview of what can be inferred about such compounds based on related chemical structures and properties.

Synthesis and Applications

The synthesis of related compounds often involves condensation reactions between phenols and allyl halides. For instance, benzene, 1,3,5-tribromo-2-(2-propenyloxy)- (ATE) is synthesized from 2,4,6-tribromophenol and allyl bromide . While specific applications for Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)- are not documented, related compounds are used in various industrial applications, including as flame retardants.

Environmental and Health Impacts

Compounds with similar structures, such as ATE, have been studied for their environmental fate and potential health impacts. ATE is used as a flame retardant and does not occur naturally in the environment . Its transformation products can accumulate in fish and may be toxic to certain aquatic organisms .

Research Findings and Future Directions

Given the lack of specific data on Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-, research would need to focus on synthesizing and characterizing this compound. Studies could explore its physicochemical properties, environmental fate, and potential applications. Utilizing computational tools like EPISUITE for predicting physicochemical properties could be beneficial .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume